molecular formula C8H2Br4S2 B1302439 3,3',5,5'-Tetrabromo-2,2'-bithiophene CAS No. 125143-53-5

3,3',5,5'-Tetrabromo-2,2'-bithiophene

Cat. No. B1302439
M. Wt: 481.9 g/mol
InChI Key: MOMHMPZSZNZLAK-UHFFFAOYSA-N
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Description

“3,3’,5,5’-Tetrabromo-2,2’-bithiophene” is a chemical compound with the molecular formula C8H2Br4S2 . It is a synthetic material used for solar cells . This compound has a structure of two thiophenes joined at 2,2’-positions and each is brominated with two bromides at 3,5-positions .


Synthesis Analysis

The synthesis of “3,3’,5,5’-Tetrabromo-2,2’-bithiophene” can be achieved by direct bromination of 2,2’-bithiophene with bromine in chloroform and acetic acid . N-Bromosuccinimide (NBS) can also be used as the oxidizing agent to replace bromine for the synthesis .


Molecular Structure Analysis

The molecular structure of “3,3’,5,5’-Tetrabromo-2,2’-bithiophene” consists of two thiophene rings joined at the 2,2’ positions. Each thiophene ring is brominated with two bromides at the 3,5 positions .


Chemical Reactions Analysis

This compound is widely used for the synthesis of semiconducting molecules, oligomers, and conjugated polymers, and more fused aromatic rings . It has been used for the synthesis of dithieno [3,2-b:2’,3’-d]pyrrole, dithieno [3,2-b:2,3-d]silole, and their derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,3’,5,5’-Tetrabromo-2,2’-bithiophene” are as follows: It has a molecular weight of 481.85 g/mol . The compound is a solid with a melting point of 138-144 °C . The boiling point is predicted to be 371.0±37.0 °C .

Scientific Research Applications

1. Crystal Structure and Conformation Studies

Research has been conducted on the crystal structures of various bithiophene compounds, including 3,3',5,5'-tetrabromo-2,2'-bithiophene. These studies, utilizing X-ray diffraction techniques, reveal insights into the molecular conformation and crystallization patterns of these compounds, which are crucial for understanding their physical properties and potential applications in materials science (Mok et al., 1993).

2. Organic Semiconductor Building Blocks

Bithiophene derivatives, including 3,3',5,5'-tetrabromo-2,2'-bithiophene, are explored as electron-rich building blocks for organic semiconductors. Their use in the synthesis of arylene vinylene-linked donor-acceptor copolymers demonstrates their potential in electronic and optoelectronic applications (Bhuwalka et al., 2015).

3. Electrochemical Studies

The electrochemical reduction of various bithiophene derivatives, including 3,3',5,5'-tetrabromo-2,2'-bithiophene, has been studied. These investigations are crucial for understanding the redox behavior of these compounds and their potential use in electrochemical sensors and devices (Mubarak, 2002).

4. Functionalization and Polymer Synthesis

Selective functionalization of bithiophenes, including halogenation and alkyl substitution, has been researched. These functionalized bithiophenes serve as precursors for the synthesis of various polymers with applications in materials science and electronics (Khor et al., 1991).

Safety And Hazards

The compound is classified as causing serious eye damage (Category 1, H318) according to the GHS classification . Precautionary measures include wearing eye protection and face protection . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes and immediately call a doctor .

Future Directions

The compound has been used in the synthesis of conjugated microporous polymers, which show ultra-high absorption performance for iodine vapor . This suggests potential applications in the field of materials science, particularly in the development of new types of semiconductors and solar cells .

properties

IUPAC Name

3,5-dibromo-2-(3,5-dibromothiophen-2-yl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Br4S2/c9-3-1-5(11)13-7(3)8-4(10)2-6(12)14-8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMHMPZSZNZLAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)C2=C(C=C(S2)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Br4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372380
Record name 3,3',5,5'-Tetrabromo-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3',5,5'-Tetrabromo-2,2'-bithiophene

CAS RN

125143-53-5
Record name 3,3',5,5'-Tetrabromo-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',5,5'-TETRABROMO-2,2'-BITHIOPHENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
112
Citations
H Li, L Li - Acta Crystallographica Section E: Structure Reports …, 2009 - scripts.iucr.org
The title compound, C8H2Br4S2, was prepared by bromination of 2,2′-bithiophene with bromine. The molecule is located on a crystallographic twofold rotation axis, thereby imposing …
Number of citations: 3 scripts.iucr.org
K Yui, Y Aso, T Otsubo, F Ogura - Bulletin of the Chemical Society of …, 1989 - journal.csj.jp
Novel electron acceptors bearing a heteroquinonoid system, 5,5′-bis(dicyanomethylene)-5,5′-dihydro-Δ 2,2′ -bithiophene, its 3,3′-dichloro, 3,3′-dibromo, and 3,3′,4,4′-…
Number of citations: 122 www.journal.csj.jp
A Bhuwalka, JF Mike, JJ Intemann, A Ellern… - Organic & …, 2015 - pubs.rsc.org
Bithiophene dicarboxaldehydes are promising electron-rich building blocks for the development of arylene vinylene-based organic semiconductors, but their use has been limited due …
Number of citations: 7 0-pubs-rsc-org.brum.beds.ac.uk
F Ren, Z Zhu, X Qian, W Liang, P Mu, H Sun… - Chemical …, 2016 - pubs.rsc.org
Two conjugated microporous polymers containing thiophene-moieties (SCMPs) were obtained by the polymerization of 3,3′,5,5′-tetrabromo-2,2′-bithiophene and ethynylbenzene …
Number of citations: 155 0-pubs-rsc-org.brum.beds.ac.uk
T Yatabe, Y Kawanishi, S Nishimura, T Inoue - Liquid Crystals, 2014 - Taylor & Francis
A new class of H-shaped conjugated mesogens, namely alkyl- and alkoxy-substituted derivatives of 3,3′,5,5′-tetrakis(phenylethynyl)-2,2′-bithiophene (4PE2T), have been …
GJ Pyrka, Q Fernando, MB Inoue… - … Section C: Crystal …, 1988 - scripts.iucr.org
(IUCr) Structure of 3,3,5'-tribromo-2,2'-bithiophene Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research papers (organic compounds) Volume 44 …
Number of citations: 12 scripts.iucr.org
T Baumgartner - Applied organometallic chemistry, 2005 - Wiley Online Library
A high‐yield synthesis toward 5,5′‐bis(silyl)‐functionalized 3,3′‐dibromo‐2,2′‐dithiophenes with very efficient work‐up procedure is presented. The molecular structures of two silyl …
Y Xie, BM Wu, F Xue, SC Ng, TCW Mak… - Organometallics, 1998 - ACS Publications
A facile one-pot procedure for synthesizing isomerically pure bromothiophenes and bromobithiophenes was achieved by palladium-catalyzed hydrodebromination. The compounds …
Number of citations: 46 0-pubs-acs-org.brum.beds.ac.uk
WL Yu, H Meng, J Pei, W Huang, Y Li… - Macromolecules, 1998 - ACS Publications
In this paper we present the synthesis and characterization of a new light-emitting copolymer constituted of regularly alternating segments of 3,3‘-didecyl-2,2‘-bithiophene and 2,6-bis(1,3…
Number of citations: 159 0-pubs-acs-org.brum.beds.ac.uk
L Wang, C Yao, W Xie, G Xu, S Zhang… - New Journal of Chemistry, 2021 - pubs.rsc.org
By selecting the building blocks with different active sites, 4-formylphenylboronic acid (FBA), 3,3′,5,5′-tetrabromo-2,2′-benzothiophene (DDT) and N,N′,N′′,N′′′-tetra(p-…
Number of citations: 9 0-pubs-rsc-org.brum.beds.ac.uk

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